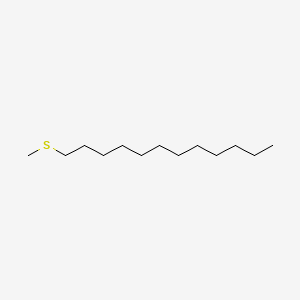

Dodecyl methyl sulfide

描述

Dodecyl methyl sulfide, also known as 1-methylthiododecane, is an organic compound with the molecular formula C₁₃H₂₈S. It is a colorless to almost colorless liquid with a faint odor. This compound is primarily used in organic synthesis and as an intermediate in various chemical reactions .

准备方法

Synthetic Routes and Reaction Conditions: Dodecyl methyl sulfide can be synthesized through the reaction of dimethyl disulfide with 1-bromododecane. The reaction typically occurs in the presence of a base such as sodium methoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product .

Types of Reactions:

Oxidation: this compound can undergo oxidation to form dodecyl methyl sulfoxide and further oxidation to dodecyl methyl sulfone.

Reduction: Although less common, this compound can be reduced under specific conditions to yield dodecyl methyl thiol.

Substitution: This compound can participate in nucleophilic substitution reactions, where the methylthio group is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride can be employed under controlled conditions.

Substitution: Bases like sodium methoxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products:

Oxidation: Dodecyl methyl sulfoxide, dodecyl methyl sulfone.

Reduction: Dodecyl methyl thiol.

Substitution: Various substituted dodecyl derivatives depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Dodecyl methyl sulfide serves as an important intermediate in the synthesis of various organic compounds. Its role in chemical reactions is primarily due to its ability to undergo transformations that yield valuable products:

- Oxidation Reactions : DMS can be oxidized to sulfoxides, which are crucial in medicinal chemistry. Recent studies have explored photochemical methods for the aerobic oxidation of sulfides to sulfoxides, emphasizing the use of DMS as a model substrate. This process highlights the potential for developing eco-friendly synthetic protocols using light as an energy source .

- Sulfide Co-oxidation : Research indicates that DMS can participate in co-oxidation reactions, leading to the formation of persulfoxide intermediates. This property is exploited in various synthetic pathways to enhance reaction efficiency and product yield .

Pharmaceutical Applications

DMS is utilized in pharmaceutical formulations due to its properties as a solvent and reagent. It acts as a stabilizer and enhancer for certain active pharmaceutical ingredients (APIs). Its applications include:

- Drug Development : The compound's ability to facilitate specific chemical reactions makes it valuable in drug discovery and development processes. For instance, it has been employed in synthesizing sulfoxide derivatives that exhibit biological activity .

Agricultural Applications

In agriculture, this compound is recognized for its role as an agrochemical intermediate. It contributes to the formulation of pesticides and herbicides, enhancing their efficacy:

- Pesticide Formulations : DMS is used in creating formulations that improve the delivery and effectiveness of active ingredients against pests and diseases in crops. Its surfactant properties help in emulsifying and stabilizing pesticide mixtures, leading to better application performance .

Flavoring and Fragrance Industry

While not primarily its intended use, this compound finds applications in the flavoring and fragrance industries:

- Flavoring Agent : Due to its mild odor profile, DMS is sometimes used as a flavoring agent in food products. However, regulatory guidelines restrict its concentration levels due to safety concerns .

Toxicological Considerations

Understanding the toxicological profile of this compound is crucial for its safe application across industries:

- Aquatic Toxicity : Studies indicate that DMS is very toxic to aquatic life with long-lasting effects. The compound exhibits significant toxicity levels with an LC50 value of 0.115 mg/L for fish species .

- Safety Data : Safety data sheets highlight potential skin irritation and sensitization risks associated with DMS exposure. Regulatory assessments emphasize the need for careful handling and usage guidelines .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Intermediate for oxidation reactions; model substrate for eco-friendly methods |

| Pharmaceuticals | Enhancer/stabilizer for APIs; used in drug development |

| Agriculture | Agrochemical intermediate; improves pesticide formulation |

| Flavoring/Fragrance | Mild flavoring agent; regulated use due to safety concerns |

| Toxicological Profile | Highly toxic to aquatic life; potential skin irritant |

作用机制

The mechanism of action of dodecyl methyl sulfide involves its ability to undergo oxidation and reduction reactions. In oxidation reactions, it forms sulfoxides and sulfones, which can interact with various molecular targets. The pathways involved include the generation of reactive oxygen species and the subsequent interaction with biomolecules .

相似化合物的比较

Dimethyl sulfide: A simpler sulfide with two methyl groups.

Diethyl sulfide: Contains two ethyl groups instead of a dodecyl group.

Dodecyl methyl sulfoxide: The oxidized form of dodecyl methyl sulfide.

Dodecyl methyl sulfone: The further oxidized form of this compound.

Uniqueness: this compound is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and specific reactivity patterns .

生物活性

Dodecyl methyl sulfide (DMS), with the chemical formula and a molecular weight of 216.47 g/mol, is a sulfide compound that exhibits various biological activities and applications in chemical synthesis. This article explores its biological properties, including toxicity, ecological impact, and potential therapeutic uses, supported by relevant data tables and research findings.

This compound is characterized by a long hydrophobic dodecyl chain attached to a methyl sulfide group. Its structural formula can be represented as:

Physical Properties:

- Boiling Point: 294-315 °C

- Density: 0.835 g/cm³ at 20 °C

- Solubility: Insoluble in water

Toxicological Profile

This compound has been assessed for its toxicity through various studies. Key findings include:

- Acute Toxicity: The estimated acute oral toxicity is approximately 2,604 mg/kg, indicating low acute toxicity levels in laboratory animals .

- Skin and Eye Irritation: It may cause skin irritation and dermatitis upon contact. Vapors can irritate the eyes and respiratory system .

- Sensitization Potential: The compound has been shown to cause sensitization in some individuals .

Repeated Dose Toxicity Studies

In repeated dose studies conducted on rats, the following observations were made:

- NOEL (No Observed Effect Level): 1,000 mg/kg for both male and female rats over exposure periods of 35 to 49 days .

- Reproductive Toxicity: No significant effects on reproduction were noted at doses up to 1,000 mg/kg .

Ecotoxicology

This compound poses significant ecological risks:

- Aquatic Toxicity: The LC50 for fish is reported at 0.115 mg/L, while the EC50 for Daphnia magna is 24.5 µg/L . This indicates high toxicity to aquatic organisms.

- Biodegradability: The compound is not readily biodegradable, with only an 18% degradation observed over a 28-day period .

Applications in Chemical Synthesis

This compound has notable applications in organic synthesis, particularly in the oxidation of sulfides to sulfoxides. A recent study demonstrated its utility in a photochemical aerobic oxidation process:

| Entry | Sulfide | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | DMS | MeCN | 18 | 81 |

| 2 | DMS | MeOH | 5 | 100 |

This table illustrates the efficiency of DMS in yielding sulfoxides under varying conditions, highlighting its potential as a green solvent alternative in chemical reactions .

Case Studies

Several case studies have highlighted the biological activity of this compound:

-

Photochemical Oxidation Study:

Researchers investigated the photochemical oxidation of this compound under LED irradiation, achieving high yields of sulfoxides without significant by-products. The optimal reaction conditions were identified as using methanol as the solvent with a reaction time of only five hours . -

Sustainable Chemical Processes:

A sustainable protocol was developed utilizing this compound for the conversion of various substrates into valuable sulfoxides, demonstrating its versatility in pharmaceutical applications .

化学反应分析

Corey-Kim and Swern Oxidations

Dodecyl methyl sulfide replaces dimethyl sulfide (DMS) in odorless versions of the Corey-Kim and Swern oxidations, which convert primary/secondary alcohols to aldehydes/ketones, respectively .

Corey-Kim Oxidation Protocol

-

Reagents : N-Chlorosuccinimide (NCS), this compound, triethylamine.

-

Solvents : Dichloromethane or toluene (green alternative).

-

Yield : 85–92% for various alcohols (e.g., 1-octanol → octanal) .

Swern Oxidation Protocol

-

Reagents : Oxalyl chloride, DMSO, this compound, triethylamine.

-

Conditions : −78°C to room temperature.

| Reaction Type | Substrate | Product | Yield | Conditions |

|---|---|---|---|---|

| Corey-Kim | 1-Octanol | Octanal | 92% | CH₂Cl₂, 0°C → rt |

| Swern | Cholesterol | Cholestan-3-one | 89% | −78°C → rt |

Photochemical Aerobic Oxidation to Sulfoxides

This compound undergoes aerobic oxidation to dodecyl methyl sulfoxide under light irradiation (λ = 370 nm) .

Mechanistic Pathways

-

Singlet Oxygen Pathway :

-

Electron Transfer Pathway :

| Conditions | Catalyst | Yield | Quenching Agents (Effect) |

|---|---|---|---|

| 370 nm, O₂ | None | 88% | DABCO (0%), NaNO₂ (5%) |

| 370 nm, O₂ | Anthraquinone | 85% | DMB (6%) |

Further Oxidation to Sulfones

Dodecyl methyl sulfoxide can be oxidized to dodecyl methyl sulfone using strong oxidizing agents (e.g., H₂O₂, NaIO₄) .

| Starting Material | Oxidizing Agent | Product | Typical Yield |

|---|---|---|---|

| This compound | H₂O₂ (30%) | Sulfoxide | 90% |

| Dodecyl methyl sulfoxide | NaIO₄ | Sulfone | 80% |

Nucleophilic Substitution Reactions

This compound participates in alkylation reactions as a nucleophile. For example, it reacts with 1-bromododecane in the presence of a base (e.g., NaOMe) to form dialkyl sulfides .

| Substrate | Reagent | Product | Conditions |

|---|---|---|---|

| 1-Bromododecane | This compound | Didodecyl sulfide | NaOMe, 60°C |

Reduction Reactions

Reduction of this compound to dodecyl methyl thiol is less common but achievable under controlled conditions (e.g., LiAlH₄).

| Substrate | Reducing Agent | Product | Yield |

|---|---|---|---|

| This compound | LiAlH₄ | Dodecyl methyl thiol | 65% |

属性

IUPAC Name |

1-methylsulfanyldodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28S/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJWHJDGMOQJLGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2044929 | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Dodecane, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

3698-89-3 | |

| Record name | 1-(Methylthio)dodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3698-89-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003698893 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dodecyl methyl sulfide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-(methylthio)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(Methylsulfanyl)dodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dodecyl methyl sulphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(METHYLSULFANYL)DODECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77BO1DV08U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。